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molecular formula C19H19N B1210373 N-Cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine CAS No. 59864-46-9

N-Cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine

Cat. No. B1210373
M. Wt: 261.4 g/mol
InChI Key: FLYATLABCNXSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954865

Procedure details

In a Carius tube is placed 4.52 g of N-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine, 9.2 g of cyclopropylmethylamine and 0.46 g of p-toluenesulfonic acid hydrate. The tube is sealed under vacuum and heated to 120° for 60 hours. The cooled tube is opened, the excess cyclopropylmethylamine is removed under vacuum, and the resiude is dissolved in ether. The solution is washed with aqueous sodium hydroxide solution and dried. The solvent is removed, and the residue is combined with the recovered cyclopropylmethylamine and 0.43 g of p-toluenesulfonic acid hydrate. The mixture is transferred to a Carius tube which is then sealed under vacuum and heated to 120° for an additional 30 hours to complete the reaction. The mixture is worked up as described above, and the crude product is crystallized from hexane to give 3.47 g (65%) of N-cyclopropylmethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine, mp 98°-99°. An analytical sample (hexane) had mp 99°-100°. Nmr spectrum (in CDCl3): multiplets at τ 2.1-3.0 (8H), 6.1-7.5 (6H), 8.3-9.0 (1H) and 9.1-10.0 (4H). Anal. Calcd. for C19H19N: C, 87.31; H, 7.33; N, 5.36; Found: C, 87.52; H, 7.27; N, 5.53.
Name
N-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH2:6][C:5]2[CH:14]=[CH:15][CH:16]=[CH:17][C:4]1=2.[CH:18]1(CN)[CH2:20][CH2:19]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH:18]1([CH2:1][N:2]=[C:3]2[C:4]3[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=3[CH2:6][CH2:7][C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]2=3)[CH2:20][CH2:19]1 |f:2.3|

Inputs

Step One
Name
N-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine
Quantity
4.52 g
Type
reactant
Smiles
CN=C1C2=C(CCC3=C1C=CC=C3)C=CC=C2
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
C1(CC1)CN
Step Three
Name
Quantity
0.46 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube is sealed under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
the excess cyclopropylmethylamine is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resiude is dissolved in ether
WASH
Type
WASH
Details
The solution is washed with aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
is then sealed under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° for an additional 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
is crystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN=C1C2=C(CCC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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